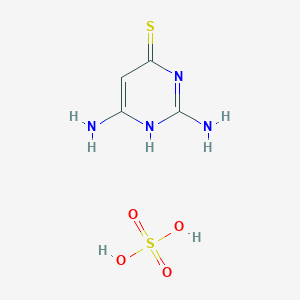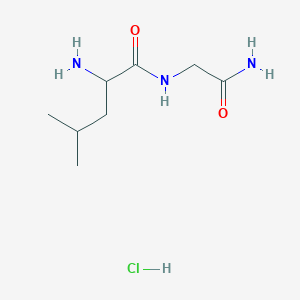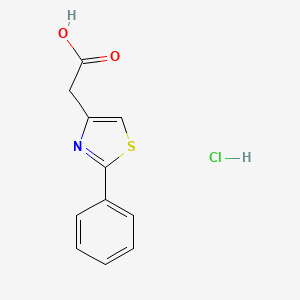
2,4-Diamino-6-mercapto-pyrimidine sulfate
Übersicht
Beschreibung
2,4-Diamino-6-mercapto-pyrimidine sulfate is a chemical compound with the molecular formula C4H8N4O4S2 . It has a molecular weight of 240.3 g/mol . The compound is also known by other names such as 2,4-Diamino-6-mercaptopyrimidine sulfate salt, 2,6-diamino-1H-pyrimidine-4-thione; sulfuric acid, and 2,6-Diaminopyrimidine-4-thiol sulfate .
Molecular Structure Analysis
The InChI string for 2,4-Diamino-6-mercapto-pyrimidine sulfate isInChI=1S/C4H6N4S.H2O4S/c5-2-1-3 (9)8-4 (6)7-2;1-5 (2,3)4/h1H, (H5,5,6,7,8,9); (H2,1,2,3,4) . Its canonical SMILES string is C1=C (NC (=NC1=S)N)N.OS (=O) (=O)O . The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Physical And Chemical Properties Analysis
2,4-Diamino-6-mercapto-pyrimidine sulfate has a molecular weight of 240.3 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 239.99869710 g/mol . The topological polar surface area of the compound is 192 Ų , and it has a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen
-
Antibacterial Applications
- Summary of Application : 2,4-Diamino-6-mercapto-pyrimidine sulfate has been used in the creation of gold nanoparticles (GNP) with antibacterial properties .
- Methods of Application : The compound is used to modify the surface of GNPs, enhancing their antibacterial activity . The exact experimental procedures and technical details are not specified in the source.
- Results or Outcomes : The modified GNPs have shown excellent antibiotic activity against multi-drug resistant (MDR) bacteria . The nanoparticles exhibit Gram-selective antibacterial action, which can be beneficial for precise treatments .
-
Corrosion Inhibition
- Summary of Application : 2,4-Diamino-6-mercapto-pyrimidine sulfate has been studied for its effects on corrosion inhibition .
- Methods of Application : The compound is applied to the surface of mild steel (MS) and its effects on the corrosion reaction of the anodic are observed . The exact experimental procedures and technical details are not specified in the source.
- Results or Outcomes : The application of 2,4-Diamino-6-mercapto-pyrimidine sulfate raises the plateau open circuit potential (OCP) value to higher noble values, indicating its adsorption on the surface of MS and its influence on the corrosion reaction .
Safety And Hazards
The compound is used for R&D purposes only and is not intended for medicinal, household, or other uses . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and the compound should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep them comfortable for breathing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSVUQJNAZQSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584124 | |
| Record name | Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-mercapto-pyrimidine sulfate | |
CAS RN |
81012-96-6, 307496-37-3 | |
| Record name | 4(3H)-Pyrimidinethione, 2,6-diamino-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81012-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-mercaptopyrimidine sulfate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)


![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)






![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)